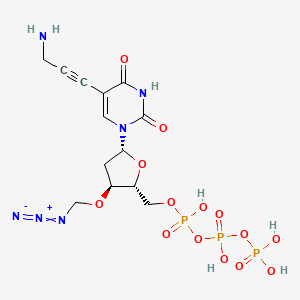

5-Propargylamino-3'-azidomethyl-dUTP

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C13H19N6O14P3 |

|---|---|

Molekulargewicht |

576.24 g/mol |

IUPAC-Name |

[[(2R,3S,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C13H19N6O14P3/c14-3-1-2-8-5-19(13(21)17-12(8)20)11-4-9(29-7-16-18-15)10(31-11)6-30-35(25,26)33-36(27,28)32-34(22,23)24/h5,9-11H,3-4,6-7,14H2,(H,25,26)(H,27,28)(H,17,20,21)(H2,22,23,24)/t9-,10+,11+/m0/s1 |

InChI-Schlüssel |

RXBGWRAGZDKWQB-HBNTYKKESA-N |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |

Kanonische SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Propargylamino-3'-azidomethyl-dUTP: A Dual-Function Nucleotide for Advanced Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propargylamino-3'-azidomethyl-dUTP is a modified deoxyuridine triphosphate analog that serves as a cornerstone in modern molecular biology techniques, most notably in next-generation sequencing (NGS). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications. It details its critical role as a reversible terminator in sequencing-by-synthesis (SBS) and its utility as a tool for bioconjugation via click chemistry. This document consolidates key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of relevant workflows and pathways to facilitate its effective use in research and development.

Introduction

5-Propargylamino-3'-azidomethyl-2'-deoxyuridine-5'-triphosphate is a synthetic nucleotide analog characterized by two key chemical modifications: a propargylamino group attached to the 5-position of the uracil (B121893) base and an azidomethyl group capping the 3'-hydroxyl of the deoxyribose sugar. This unique structure imparts dual functionality, making it an invaluable reagent for a range of advanced biological applications.

The primary application of this molecule is in next-generation sequencing, where the 3'-O-azidomethyl group acts as a reversible terminator of DNA polymerization[1]. This allows for the controlled, single-base incorporation of nucleotides, a fundamental principle of sequencing-by-synthesis platforms. Following incorporation and signal detection, the terminating group can be efficiently cleaved, regenerating a free 3'-hydroxyl group for the next cycle of nucleotide addition[1][2].

Furthermore, the propargylamino moiety at the 5-position of the uracil base contains a terminal alkyne group. This functional group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC)[3]. This enables the covalent attachment of a wide variety of reporter molecules, such as fluorophores or biotin, for detection and purification purposes. The molecule itself also contains an azide (B81097) group, allowing for click chemistry reactions with molecules containing alkyne groups[3].

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 666847-57-0 | [4] |

| Molecular Formula (free acid) | C13H19N6O14P3 | N/A |

| Appearance | White to off-white solid | N/A |

| Storage Conditions | Store at -20°C. Short-term exposure to ambient temperature is possible. | [5] |

Synthesis

The synthesis of this compound is a multi-step process that involves the modification of a deoxyuridine precursor followed by triphosphorylation. While a detailed, step-by-step protocol is proprietary and typically found within patent literature, the general synthetic strategy can be outlined. The synthesis is referenced in patent WO2004018497A2 as compound 5[3][6].

A generalized workflow for the synthesis is as follows:

Applications in Reversible Terminator Sequencing

The most prominent application of this compound is in next-generation sequencing platforms that utilize the sequencing-by-synthesis (SBS) method[1]. The 3'-O-azidomethyl group serves as a reversible terminator, ensuring that only a single nucleotide is added to the growing DNA strand in each cycle.

The Sequencing-by-Synthesis Workflow

The SBS process using 3'-O-azidomethyl-dNTPs can be broken down into a cyclical series of steps:

Experimental Protocol: Reversible Terminator Sequencing

The following is a generalized protocol for a single cycle of sequencing-by-synthesis. Specific concentrations and incubation times may need to be optimized depending on the DNA polymerase, template, and detection method used.

4.2.1. Incorporation Reaction

-

Prepare the incorporation mix containing:

-

DNA template-primer complex immobilized on a solid support.

-

A suitable DNA polymerase (e.g., a modified 9°N DNA polymerase)[7].

-

A mixture of the four 3'-O-azidomethyl-dNTPs (dATP, dCTP, dGTP, and a dUTP analog like the title compound), each labeled with a distinct fluorophore if using fluorescence detection.

-

Reaction buffer appropriate for the polymerase.

-

-

Incubate the reaction mix to allow the polymerase to incorporate a single nucleotide.

-

Wash the solid support to remove unincorporated nucleotides and the polymerase.

4.2.2. Detection

-

Image the solid support using an appropriate imaging system to detect the signal from the incorporated nucleotide.

-

Record the identity of the incorporated base.

4.2.3. Cleavage of the 3'-O-azidomethyl Group

-

Prepare a cleavage solution of Tris(2-carboxyethyl)phosphine (TCEP) at a suitable concentration and pH.

-

Incubate the solid support with the TCEP solution to remove the 3'-O-azidomethyl group, regenerating a free 3'-hydroxyl group.

-

Wash the solid support to remove the TCEP and any cleavage byproducts.

-

The DNA template is now ready for the next cycle of incorporation.

Quantitative Data

While specific kinetic parameters for this compound are not widely published, studies on similar 3'-O-azidomethyl-dNTPs provide insights into their interaction with DNA polymerases. It has been noted that the size of the 3'-O-modifying group can impact the efficiency of incorporation by certain polymerases[8]. However, the small size of the azidomethyl group generally allows for efficient incorporation by appropriately engineered DNA polymerases[9].

| Parameter | Observation | Reference |

| Polymerase Compatibility | Efficiently incorporated by modified DNA polymerases such as Therminator™ DNA polymerase. | [8] |

| Cleavage Efficiency | The 3'-O-azidomethyl group is efficiently removed by TCEP. | [10] |

Applications in Click Chemistry

The presence of both a propargyl (alkyne) and an azido (B1232118) group on this compound makes it a versatile reagent for click chemistry. This allows for the straightforward and efficient labeling of DNA.

Click Chemistry Reaction

The alkyne group on the uracil base can react with azide-modified molecules, while the azide group on the sugar can react with alkyne-modified molecules. The most common click chemistry reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: DNA Labeling via Click Chemistry

This protocol provides a general guideline for labeling DNA containing 5-propargylamino-dUMP residues.

-

Incorporate this compound into DNA: Synthesize DNA using PCR or other enzymatic methods, including this compound in the nucleotide mix.

-

Purify the DNA: Remove unincorporated nucleotides and enzymes.

-

Prepare the Click Chemistry Reaction Mix: In a microcentrifuge tube, combine:

-

Alkyne-containing DNA

-

Azide-modified reporter molecule (e.g., a fluorescent dye)

-

Copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate)

-

A copper-chelating ligand (e.g., TBTA)

-

Reaction buffer

-

-

Incubate: Allow the reaction to proceed at room temperature.

-

Purify the Labeled DNA: Remove the catalyst and excess labeling reagents.

Conclusion

This compound is a powerful and versatile tool for modern molecular biology. Its dual functionality as a reversible terminator for sequencing-by-synthesis and as a substrate for click chemistry-based bioconjugation has made it indispensable for next-generation sequencing and a variety of other applications in genomics and proteomics. A thorough understanding of its properties and the experimental protocols for its use, as outlined in this guide, will enable researchers to fully leverage its potential in their scientific endeavors. Further research into the kinetic interactions of this molecule with a broader range of DNA polymerases will undoubtedly expand its utility and contribute to the development of new and innovative biotechnologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of oligonucleotides with 3'-terminal 5-(3-acylamidopropargyl)-3'-amino-2',3'-dideoxyuridine residues and their reactivity in single-nucleotide steps of chemical replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Triphosphates: Structure, Function & Synthesis explained [baseclick.eu]

- 7. Steady-State Kinetic Analysis of DNA Polymerase Single-Nucleotide Incorporation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

An In-depth Technical Guide to 5-Propargylamino-3'-azidomethyl-dUTP: Structure, Properties, and Applications in Next-Generation Sequencing

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Propargylamino-3'-azidomethyl-deoxyuridine triphosphate (5-Propargylamino-3'-azidomethyl-dUTP), a modified nucleotide critical to the advancement of Next-Generation Sequencing (NGS) technologies. We delve into its chemical structure, physicochemical properties, and the pivotal role it plays as a reversible terminator in sequencing-by-synthesis (SBS) workflows. Detailed experimental protocols for its synthesis, based on patent literature, and its application in NGS are provided, alongside a discussion of its dual-functionality in bio-orthogonal chemistry. This document serves as a vital resource for researchers and professionals in the fields of molecular biology, genomics, and drug development.

Introduction

The advent of Next-Generation Sequencing has revolutionized genomics, enabling rapid and cost-effective sequencing of entire genomes.[1] At the heart of many NGS platforms are modified nucleotides that act as reversible terminators, allowing for the stepwise determination of a DNA sequence. This compound is a key example of such a molecule, designed to temporarily halt DNA polymerization.[1] Its unique structure incorporates a propargylamino group at the 5-position of the uracil (B121893) base and an azidomethyl group at the 3'-hydroxyl position of the deoxyribose sugar. This design not only facilitates its function as a reversible terminator but also provides a handle for further chemical modification via "click chemistry."

Structure and Physicochemical Properties

The chemical structure of this compound is central to its function. The 3'-O-azidomethyl group serves as a cap, preventing the DNA polymerase from adding the next nucleotide until it is chemically cleaved.[1][2][3] The propargylamino group at the C5 position of the pyrimidine (B1678525) ring provides a reactive alkyne handle for bio-orthogonal conjugation reactions.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉N₆O₁₄P₃ (free acid) | [4][5] |

| Molecular Weight | 576.24 g/mol (free acid) | [4][5] |

| Purity | ≥ 95% (HPLC) | [4][5] |

| Appearance | White to off-white solid | [4][5] |

| Spectroscopic Properties | λmax: 289 nm (in Tris-HCl, pH 7.5) | [4][5] |

| ε: 10.6 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) | [4][5] | |

| Storage Conditions | Store at -20°C. Short-term exposure to ambient temperature is possible. | [4][5] |

Applications in Next-Generation Sequencing

This compound is a cornerstone of reversible terminator sequencing, a dominant technology in NGS. The sequencing process is a cyclical reaction involving four key steps:

-

Incorporation: A DNA polymerase incorporates a single fluorescently labeled 3'-O-azidomethyl-dNTP complementary to the template strand. This incorporation event halts further extension.

-

Imaging: The incorporated nucleotide is identified by detecting its fluorescent signal.

-

Cleavage: The fluorescent dye and the 3'-O-azidomethyl blocking group are chemically removed. The cleavage of the azidomethyl group is typically achieved using a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP), which regenerates a free 3'-hydroxyl group.[1][2][6]

-

Wash: Unincorporated nucleotides and cleavage reagents are washed away before the next cycle begins.

This cyclical process is repeated, allowing for the sequential determination of the DNA sequence.

Experimental Workflow for Sequencing-by-Synthesis

The following diagram illustrates the general workflow of a sequencing-by-synthesis reaction utilizing 3'-O-azidomethyl-dNTPs.

Caption: A diagram illustrating the cyclical workflow of sequencing-by-synthesis.

Bio-orthogonal Chemistry

Beyond its role in NGS, the dual functionality of this compound makes it a valuable tool in bio-orthogonal chemistry. The molecule possesses both an alkyne group (from the propargylamino moiety) and an azide (B81097) group (from the azidomethyl moiety).[7] This allows it to participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[7][8] This dual reactivity opens up possibilities for complex molecular labeling and assembly.

Click Chemistry Reactions

The following diagram illustrates the potential click chemistry reactions of this compound.

Caption: Potential bio-orthogonal reactions of the dual-functional nucleotide.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is described in patent WO2004018497A2, where it is designated as compound 5.[7][9][10] The synthesis is a multi-step process starting from a protected deoxyuridine derivative.

Disclaimer: This is a generalized protocol based on the referenced patent and related chemical literature. The synthesis of this compound should only be attempted by qualified chemists in a properly equipped laboratory.

-

Protection of Deoxyuridine: Start with commercially available deoxyuridine. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 5-position of the uracil base is iodinated.

-

Sonogashira Coupling: The 5-iodo-DMT-deoxyuridine is coupled with propargylamine (B41283) using a palladium catalyst in the presence of a copper(I) co-catalyst (Sonogashira coupling) to introduce the propargylamino group.

-

Introduction of the 3'-O-azidomethyl Group: The 3'-hydroxyl group is deprotonated with a strong base (e.g., sodium hydride) and reacted with chloromethyl azide (or a similar azidomethylating agent) to form the 3'-O-azidomethyl ether.

-

Deprotection of the 5'-Hydroxyl Group: The DMT protecting group is removed under acidic conditions.

-

Triphosphorylation: The 5'-hydroxyl group is then converted to the triphosphate. This is typically achieved by reaction with phosphoryl chloride followed by pyrophosphate.

-

Purification: The final product is purified by high-performance liquid chromatography (HPLC).

Protocol for Reversible Terminator Sequencing

This protocol provides a general outline for a single cycle of sequencing-by-synthesis. Specific parameters will vary depending on the NGS platform and the DNA polymerase used.

-

Incorporation Reaction:

-

Prepare a reaction mix containing the primed, immobilized DNA template, a suitable DNA polymerase (e.g., a modified 9°N DNA polymerase), and an equimolar mixture of the four fluorescently labeled 3'-O-azidomethyl-dNTPs in a reaction buffer.

-

Incubate the reaction at the optimal temperature for the polymerase to allow for the incorporation of a single nucleotide.

-

-

Washing:

-

Wash the solid support thoroughly with a wash buffer to remove unincorporated nucleotides.

-

-

Imaging:

-

Image the solid support using a fluorescence scanner with the appropriate excitation and emission wavelengths for the fluorophores used.

-

-

Cleavage Reaction:

-

Prepare a cleavage solution containing Tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer.

-

Incubate the solid support with the cleavage solution to remove the 3'-O-azidomethyl group and the fluorophore.

-

-

Final Wash:

-

Wash the solid support extensively to remove the cleavage reagents and the cleaved fluorophore.

-

-

Repeat:

-

The solid support is now ready for the next cycle of incorporation.

-

Conclusion

This compound is a sophisticated chemical tool that has been instrumental in the development of modern DNA sequencing technologies. Its clever design as a reversible terminator enables the massively parallel sequencing-by-synthesis that underpins Next-Generation Sequencing. Furthermore, its dual functionality as a platform for bio-orthogonal click chemistry reactions highlights its versatility and potential for future applications in molecular biology and beyond. This technical guide provides a foundational understanding of this important molecule for researchers and developers working at the cutting edge of genomics and biotechnology.

References

- 1. This compound | AAT Bioquest [aatbio.com]

- 2. pnas.org [pnas.org]

- 3. DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 3'-O-Azidomethyl-5-Propargylamino-dUTP, 3'-O-reversible modified (d)NTPs - Jena Bioscience [jenabioscience.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. Sequencing-by-synthesis: Fluorescent reversible 3’-O-blocked dNTPs - News Blog - Jena Bioscience [jenabioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Core Mechanism of Action of 5-Propargylamino-3'-azidomethyl-dUTP

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propargylamino-3'-azidomethyl-deoxyuridine triphosphate (5-Propargylamino-3'-azidomethyl-dUTP) is a modified nucleoside triphosphate with a primary, well-documented role in molecular biology as a reversible terminator of DNA synthesis. This property is central to its application in Next-Generation Sequencing (NGS) technologies. Structurally, it features two key modifications: a propargylamino group at the 5-position of the uracil (B121893) base and an azidomethyl group replacing the hydroxyl at the 3'-position of the deoxyribose sugar. While its application in sequencing is established, its structural similarity to other 3'-modified nucleoside analogs, a cornerstone of antiviral therapy, suggests a potential mechanism of action as an inhibitor of viral polymerases. This guide delineates the core mechanism of this compound, focusing on its action as a chain terminator, and explores its potential as an antiviral agent. We present representative quantitative data for analogous compounds, detailed experimental protocols for assessing polymerase inhibition, and visualizations of the key pathways and workflows.

Core Mechanism of Action: Reversible Chain Termination of DNA Synthesis

The principal mechanism of action of this compound is as a reversible chain terminator during DNA synthesis.[1][2] This process can be broken down into two key steps: incorporation and cleavage.

-

Incorporation and Termination: During DNA replication, DNA polymerase incorporates this compound into the nascent DNA strand opposite a template adenine. The polymerase recognizes it as a dUTP analog. However, the presence of the 3'-azidomethyl group in place of the natural 3'-hydroxyl group makes it impossible for the polymerase to form a phosphodiester bond with the subsequent deoxynucleoside triphosphate (dNTP).[1] This results in the immediate termination of DNA chain elongation.

-

Reversibility: The termination is reversible. The 3'-azidomethyl group can be chemically cleaved, typically using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to regenerate a free 3'-hydroxyl group.[1] This restored 3'-OH allows the DNA polymerase to resume its activity and incorporate the next nucleotide. This "stop-and-go" approach to DNA synthesis is fundamental to sequencing-by-synthesis methodologies.

Potential Antiviral Mechanism of Action: Targeting Viral Polymerases

The chain termination mechanism is a well-established strategy for antiviral drug development. Many successful antiviral drugs are nucleoside analogs that, once incorporated by viral polymerases, halt the replication of the viral genome. Given the structure of this compound, its potential as an antiviral agent would rely on the same principle of chain termination, with viral reverse transcriptases and DNA polymerases being the primary targets.

The proposed antiviral mechanism involves the following steps:

-

Cellular Uptake and Anabolism: The corresponding nucleoside, 5-Propargylamino-3'-azidomethyl-deoxyuridine, would enter host cells and be phosphorylated by host or viral kinases to its active triphosphate form, this compound.

-

Competitive Inhibition: In an infected cell, the triphosphate analog would compete with the natural dUTP for the active site of the viral DNA polymerase or reverse transcriptase.

-

Incorporation and Irreversible Chain Termination: Upon incorporation into the growing viral DNA chain, the 3'-azidomethyl group would prevent the addition of the next nucleotide, leading to irreversible termination of viral genome replication. For an effective antiviral, the termination in the context of viral replication would be functionally irreversible.

The selectivity of such an antiviral would depend on the higher affinity of the viral polymerase for the analog compared to the host cell's DNA polymerases, a common feature of many nucleoside analog drugs.

Quantitative Data: Inhibitory Activity of Analogous Compounds

| Nucleoside Analog (Triphosphate Form) | Viral Enzyme | Ki (µM) | IC50 (µM) | Reference |

| 3'-Azido-3'-deoxythymidine-TP (AZT-TP) | HIV-1 Reverse Transcriptase | 0.0022 | - | [3] |

| 3'-Azido-2',3'-dideoxy-5-methylcytidine-TP | Hepatitis B Virus DNA Polymerase | - | 0.03 | [4] |

| Acyclovir-TP | Herpes Simplex Virus-1 DNA Polymerase | 0.03 | - | [5] |

Note: The data presented are for analogous compounds and are intended to be representative of the potential inhibitory activity of 3'-azido-modified nucleoside analogs.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to determine the inhibitory activity and mechanism of action of this compound as a potential antiviral agent.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(rA)/oligo(dT) template/primer

-

[³H]-dTTP (radiolabeled thymidine (B127349) triphosphate)

-

Unlabeled dTTP

-

This compound (test compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, poly(rA)/oligo(dT) template/primer, and a fixed concentration of [³H]-dTTP.

-

Add varying concentrations of this compound to the reaction mixture. Include a positive control (a known RT inhibitor like AZT-TP) and a negative control (no inhibitor).

-

Initiate the reaction by adding a pre-determined amount of HIV-1 RT.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Herpes Simplex Virus (HSV-1) DNA Polymerase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against HSV-1 DNA polymerase.

Materials:

-

Recombinant HSV-1 DNA Polymerase

-

Activated calf thymus DNA (template/primer)

-

[³H]-dGTP (radiolabeled guanosine (B1672433) triphosphate)

-

Unlabeled dATP, dCTP, dGTP, and dTTP

-

This compound (test compound)

-

Assay Buffer (e.g., 20 mM KPO₄, pH 7.5, 10 mM (NH₄)₂SO₄, 100 µg/mL BSA, 2 mM DTT, 10 mM MgCl₂)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, activated calf thymus DNA, unlabeled dATP, dCTP, and dTTP, and a fixed concentration of [³H]-dGTP.

-

Add varying concentrations of this compound to the reaction mixture. Include a positive control (a known HSV-1 DNA polymerase inhibitor like acyclovir-TP) and a negative control (no inhibitor).

-

Initiate the reaction by adding a pre-determined amount of HSV-1 DNA polymerase.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding cold TCA.

-

Collect the precipitated DNA on glass fiber filters and wash with TCA and ethanol.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Signaling Pathway: Mechanism of Chain Termination

Caption: Mechanism of DNA chain termination by this compound.

Experimental Workflow: Polymerase Inhibition Assay

Caption: Experimental workflow for a viral polymerase inhibition assay.

Logical Relationship: Structure-Activity Relationship

Caption: Structure-activity relationship of this compound.

Conclusion

This compound is a fascinating molecule with a dual identity. Its established role as a reversible chain terminator has made it a valuable tool in the advancement of DNA sequencing technologies. Beyond this, its structural characteristics strongly suggest a potential application in drug development as an antiviral agent. The core mechanism of action in both contexts is the termination of DNA synthesis. While further research is needed to quantify its specific activity against viral polymerases, the principles outlined in this guide provide a solid foundation for understanding and exploring its potential in both molecular biology research and therapeutic development. The provided experimental protocols offer a clear path for the evaluation of this and similar compounds as potential antiviral drug candidates.

References

- 1. Drug Resistance Patterns of Recombinant Herpes Simplex Virus DNA Polymerase Mutants Generated with a Set of Overlapping Cosmids and Plasmids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | AAT Bioquest [aatbio.com]

- 3. Inhibition of the reverse transcriptase from HIV by 3'-azido-3'-deoxythymidine triphosphate and its threo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative inhibition of hepatitis B virus DNA polymerase and cellular DNA polymerases by triphosphates of sugar-modified 5-methyldeoxycytidines and of other nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

5-Propargylamino-3'-azidomethyl-dUTP in Next-Generation Sequencing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Propargylamino-3'-azidomethyl-dUTP and its pivotal role in advanced next-generation sequencing (NGS) methodologies. We will delve into the core chemistry, its application in reversible terminator sequencing, detailed experimental protocols for Click-Seq and its variants, and a comparative analysis of its performance.

Introduction to this compound and Reversible Terminator Sequencing

Next-generation sequencing has revolutionized genomics and molecular biology, with Sequencing-by-Synthesis (SBS) being a dominant technology. A key innovation in SBS is the use of reversible terminators, which are nucleotides modified to temporarily halt DNA synthesis. This allows for the sequential interrogation of each incorporated base.

This compound is a modified deoxyuridine triphosphate that serves as a reversible terminator. It possesses two key modifications:

-

A 3'-O-azidomethyl group: This moiety replaces the natural 3'-hydroxyl group, effectively blocking the addition of the next nucleotide by DNA polymerase.[1][2] This termination is reversible and can be cleaved under mild conditions.

-

A 5-propargylamino group: This modification on the uracil (B121893) base contains an alkyne group. This functional group is crucial for "click chemistry," a set of highly efficient and specific reactions, enabling the ligation of sequencing adapters without the need for enzymatic reactions.[3][4]

The reversible termination process is central to many NGS platforms. In each sequencing cycle, fluorescently labeled reversible terminators are incorporated. After imaging to identify the base, the terminating group is cleaved, regenerating a 3'-OH group, allowing the next cycle of nucleotide addition to proceed.[1]

The "Click-Seq" Methodology

"Click-Seq" is an innovative NGS library preparation technique that leverages the unique properties of 3'-azido-nucleotides, including this compound.[5][6] This method offers a fragmentation-free approach to generating sequencing libraries, which significantly reduces the formation of artifactual chimeric sequences.[5][6]

Core Principle of Click-Seq

The Click-Seq workflow begins with reverse transcription of RNA into cDNA in the presence of a low concentration of 3'-azido-2',3'-dideoxynucleotides (AzNTPs). These AzNTPs act as chain terminators, leading to the stochastic termination of cDNA synthesis and the generation of a library of cDNA fragments of varying lengths. Each fragment is capped with a 3'-azido group.[5][6]

Following cDNA synthesis, an alkyne-modified sequencing adapter is "clicked" onto the 3'-azido group of the cDNA fragments via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6] This highly efficient and specific ligation method eliminates the need for enzymatic ligation, which is a common source of bias and artifacts in traditional library preparation methods.

Poly(A)-ClickSeq (PAC-Seq)

A notable variation of this method is Poly(A)-ClickSeq (PAC-seq), which is designed to specifically sequence the 3' ends of polyadenylated RNAs.[7][8] In PAC-seq, reverse transcription is initiated using an oligo(dT) primer. The reaction mixture includes AzATP, AzGTP, and AzCTP, but not AzTTP. This clever omission ensures that termination does not occur within the poly(A) tail but rather in the 3' untranslated region (3' UTR) just upstream of the polyadenylation site.[8] This approach is particularly useful for gene expression profiling and studying alternative polyadenylation.

Data Presentation: Performance Characteristics

The performance of this compound and related reversible terminators is critical for the accuracy and efficiency of NGS. Below are tables summarizing key quantitative data.

Table 1: DNA Polymerase Compatibility with 3'-O-azidomethyl-dNTPs

| DNA Polymerase | Family | Modification | Incorporation Efficiency | Reference |

| Therminator™ | B | 3'-O-azidomethyl-TTP | No detectable incorporation up to 10 µM | [9] |

| Modified 9°N Polymerase (Duplase-3) | B | 3'-O-azidomethyl-dNTPs | Efficient incorporation (used in enzymatic oligonucleotide synthesis) | |

| KOD Polymerase (Engineered Variants) | B | 3'-O-azidomethyl-dATP-Cy3 | Wild-type: No incorporation. Engineered mutant (Mut_E10) showed over 20-fold improvement in kinetic efficiency compared to an initial improved variant. |

Table 2: Comparison of Reversible Terminators in Next-Generation Sequencing

| Terminator Type | Blocking Group | Cleavage Agent | Advantages | Disadvantages |

| 3'-O-azidomethyl | -CH₂N₃ | TCEP (Tris(2-carboxyethyl)phosphine) | Small size, efficient cleavage, generates a natural 3'-OH group. | May not be efficiently incorporated by all polymerases.[9] |

| 3'-O-allyl | -CH₂CH=CH₂ | Palladium complex | Efficient cleavage. | Potential for residual palladium to interfere with polymerase activity. |

| 3'-O-amino | -NH₂ | Mild oxidation | Small size. | Can be more difficult to cleave completely. |

| 3'-unblocked (Virtual Terminator) | Large fluorescent dye attached to the base | Chemical cleavage | Better substrate for some polymerases as the 3'-OH is free. | The large dye can affect polymerase function and lead to phasing errors. |

Table 3: Performance of Click-Seq Library Preparation

| Performance Metric | Click-Seq | Standard RNA-Seq (e.g., TruSeq) | Reference |

| Artifactual Recombination Rate | Significantly reduced | Higher, due to fragmentation and ligation steps | [5] |

| Chimera Formation | Ultra-low | Can be a significant issue | [10] |

| Input RNA Requirement | As low as 10ng of purified RNA | Typically requires higher input amounts | |

| Fragmentation Step | Not required | Required (mechanical, enzymatic, or chemical) | [5][6] |

| Enzymatic Ligation | Not required | Required for adapter ligation | [6] |

| Error Rate | Lower error rates reported | Can be higher due to biases from fragmentation and ligation | [5] |

Note: While the literature consistently reports qualitative advantages for Click-Seq in terms of lower error and chimera rates, direct, side-by-side quantitative comparisons of error rates with standard methods like TruSeq were not found in the provided search results.

Experimental Protocols

The following are detailed methodologies for performing Click-Seq and Poly(A)-ClickSeq.

Click-Seq Protocol

This protocol is a generalized procedure for creating a randomly primed RNA-seq library.

1. Reverse Transcription (RT)

-

Prepare a master mix containing your total RNA sample (e.g., 10-100 ng), a random hexamer primer with a partial Illumina P7 adapter sequence, dNTPs, and a defined ratio of AzNTPs. A common ratio is 1:5 AzNTPs to dNTPs to generate fragments of 50-400 nucleotides.

-

Add a suitable reverse transcriptase (e.g., SuperScript III).

-

Incubate the reaction according to the manufacturer's instructions for the reverse transcriptase (e.g., 50°C for 60 minutes).

-

Terminate the reaction by heat inactivation (e.g., 70°C for 15 minutes).

-

Degrade the RNA template by adding RNase H and incubating (e.g., 37°C for 20 minutes).

2. First Bead Purification

-

Purify the 3'-azido-terminated single-stranded cDNA using magnetic beads (e.g., AMPure XP) to remove unincorporated nucleotides, primers, and enzymes. Follow the manufacturer's protocol for bead purification. Elute the purified cDNA in nuclease-free water.

3. Click Ligation

-

Prepare the click chemistry reaction mix. This typically includes the purified cDNA, a 5'-alkyne-modified DNA adapter (containing the P5 Illumina sequence), a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a pre-made catalyst solution), and a copper-chelating ligand (e.g., TBTA).

-

Incubate the reaction at room temperature for 20-30 minutes.

4. Second Bead Purification

-

Purify the click-ligated single-stranded DNA library using magnetic beads to remove the click chemistry reagents. Elute the purified library in nuclease-free water.

5. PCR Amplification

-

Amplify the library using primers that are complementary to the Illumina P5 and P7 adapter sequences. Use a high-fidelity DNA polymerase.

-

Perform PCR for a limited number of cycles (e.g., 12-18 cycles) to avoid over-amplification and the introduction of PCR duplicates.

-

The PCR cycling conditions are typically: initial denaturation at 98°C for 30 seconds, followed by cycles of 98°C for 10 seconds, 65°C for 30 seconds, and 72°C for 30 seconds, with a final extension at 72°C for 5 minutes.

6. Final Bead Purification and Quality Control

-

Purify the final double-stranded DNA library using magnetic beads.

-

Assess the library quality and quantity using a Bioanalyzer and qPCR. The library should appear as a smear with a peak between 200-500 bp.

Poly(A)-ClickSeq Protocol

This protocol is adapted for sequencing the 3' ends of polyadenylated RNA.

1. Reverse Transcription (RT)

-

Prepare a master mix with total RNA (e.g., 100 ng - 1 µg), an oligo(dT) primer containing a partial P7 adapter sequence, dNTPs, and a mix of AzATP, AzGTP, and AzCTP (AzVTPs). Crucially, do not add AzTTP. A 1:5 ratio of AzVTPs to dNTPs is recommended.[10]

-

Add reverse transcriptase and incubate as described for the Click-Seq protocol.

-

Terminate the reaction and degrade the RNA template with RNase H.

2. First Bead Purification

-

Purify the 3'-azido-terminated cDNA using magnetic beads as described above.

3. Click Ligation

-

Perform the click ligation reaction with the 5'-alkyne-modified P5 adapter as described in the Click-Seq protocol.

4. Second Bead Purification

-

Purify the click-ligated library using magnetic beads.

5. PCR Amplification

-

Amplify the library using Illumina P5 and P7 primers as described for Click-Seq.

6. Final Bead Purification and Quality Control

-

Purify the final library and assess its quality and quantity.

Mandatory Visualizations

Reversible Termination Workflow

Caption: Workflow of Sequencing-by-Synthesis using 3'-O-azidomethyl reversible terminators.

Click-Seq Library Preparation Workflow

References

- 1. lab.semi.ac.cn [lab.semi.ac.cn]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reversible Sequence Terminators for Next-generation Sequencing by Synthesis [biosyn.com]

- 6. ClickSeq - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 9. par.nsf.gov [par.nsf.gov]

- 10. A comparison of mRNA sequencing (RNA-Seq) library preparation methods for transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-Propargylamino-3'-azidomethyl-dUTP in DNA Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Propargylamino-3'-azidomethyl-deoxyuridine triphosphate (dUTP), a modified nucleotide with significant applications in molecular biology, particularly in the realm of Next-Generation Sequencing (NGS). This document details its chemical structure, mechanism of action as a reversible terminator of DNA synthesis, and its utility in "click chemistry" for DNA labeling. While specific kinetic data for its incorporation by various DNA polymerases remains proprietary and is not widely published, this guide summarizes the available information on polymerase compatibility and provides generalized experimental protocols for its application in sequencing-by-synthesis and DNA labeling.

Introduction

5-Propargylamino-3'-azidomethyl-dUTP is a synthetic analog of the natural deoxyuridine triphosphate. It is engineered with two key chemical modifications that impart unique functionalities, making it a powerful tool for advanced DNA analysis techniques. These modifications are:

-

A 5-propargylamino group: This modification introduces an alkyne group at the 5-position of the uracil (B121893) base. The alkyne moiety serves as a reactive handle for "click chemistry" reactions, enabling the covalent attachment of a wide range of molecules, such as fluorescent dyes or biotin, for detection and affinity purification purposes.

-

A 3'-azidomethyl group: This group replaces the 3'-hydroxyl group of the deoxyribose sugar. The 3'-azidomethyl group acts as a reversible terminator of DNA polymerization. Once incorporated into a growing DNA strand by a DNA polymerase, it prevents the addition of the next nucleotide. However, this terminating group can be chemically cleaved, typically with Tris(2-carboxyethyl)phosphine (TCEP), to restore a free 3'-hydroxyl group, allowing the polymerization to resume.[1][2][3]

These dual modifications make this compound a cornerstone of many sequencing-by-synthesis (SBS) platforms, a dominant technology in the field of NGS.[1]

Mechanism of Action in DNA Synthesis

The primary role of this compound in DNA synthesis is to act as a reversible terminator, enabling the controlled, single-base-at-a-time extension of a DNA strand. This process is fundamental to SBS and can be broken down into a cyclical workflow.

Incorporation and Termination

During the DNA synthesis reaction, DNA polymerase incorporates this compound into the growing DNA strand opposite a complementary adenine (B156593) base in the template strand. Due to the presence of the 3'-azidomethyl group instead of a 3'-hydroxyl group, the formation of a phosphodiester bond with the subsequent nucleotide is blocked, effectively terminating the polymerization process.[1] The small size of the azidomethyl group generally allows for efficient incorporation by certain DNA polymerases.[4][5]

Detection

Following incorporation and termination, the incorporated nucleotide can be identified. If the 5-propargylamino group has been pre-labeled with a fluorescent dye via click chemistry, the signal can be detected by imaging technologies. This provides the identity of the incorporated base at that specific position in the sequence.

Cleavage and Re-initiation

After detection, the 3'-azidomethyl terminating group is chemically removed. This is typically achieved by treatment with a reducing agent, most commonly Tris(2-carboxyethyl)phosphine (TCEP).[3] The cleavage reaction restores a conventional 3'-hydroxyl group, making the DNA strand competent for the next round of nucleotide incorporation. This cycle of incorporation, detection, and cleavage is repeated to determine the sequence of the DNA template one base at a time.

Data Presentation: DNA Polymerase Compatibility

The efficient incorporation of modified nucleotides is highly dependent on the chosen DNA polymerase. While comprehensive, publicly available kinetic data (Km, kcat) for the incorporation of this compound by a wide range of commercially available DNA polymerases is limited, studies have shown that Family B DNA polymerases, such as those from Thermococcus kodakarensis (KOD) and 9°N, are often more suitable for incorporating modified nucleotides compared to Family A polymerases like Taq.[6][7]

Recent research has focused on engineering DNA polymerases to enhance their ability to incorporate 3'-O-modified nucleotides. For instance, a variant of KOD polymerase, Mut_E10, was developed with over a 20-fold improvement in kinetic efficiency for incorporating a 3'-O-azidomethyl-dATP labeled with a Cy3 dye.[8] This highlights the importance of polymerase selection and engineering for optimal performance with modified nucleotides. A variant of the 9°N DNA polymerase has also been shown to effectively incorporate 3'-O-modified nucleotides.[9]

Table 1: Qualitative Polymerase Compatibility with 3'-O-Azidomethyl-Modified Nucleotides

| DNA Polymerase Family | Example Polymerase | General Compatibility with 3'-O-Azidomethyl-dNTPs | Reference |

| Family B | KOD (and engineered variants) | Good, with some variants showing significantly enhanced efficiency. | [8][10][11] |

| Family B | 9°N (and engineered variants) | Good, demonstrated to incorporate 3'-O-modified nucleotides. | [9] |

| Family A | Taq | Generally less efficient at incorporating bulky or modified nucleotides. | [6] |

Experimental Protocols

The following sections provide generalized protocols for the key applications of this compound. It is crucial to note that optimal conditions, including concentrations and reaction times, may vary depending on the specific DNA polymerase, template, and downstream application.

Sequencing-by-Synthesis (SBS) Workflow

This protocol outlines the fundamental steps of an SBS cycle using a 3'-O-azidomethyl-modified reversible terminator like this compound.

Materials:

-

DNA template immobilized on a solid support (e.g., flow cell)

-

Sequencing primer

-

A suitable DNA polymerase (e.g., an engineered Family B polymerase)

-

A mixture of the four 3'-O-azidomethyl-dNTPs (A, C, G, and a U derivative), each labeled with a distinct fluorophore via a cleavable linker attached to the base.

-

Incorporation buffer (polymerase-specific)

-

Cleavage solution (e.g., TCEP in a suitable buffer)

-

Wash buffers

-

Imaging system

Procedure:

-

Primer Annealing: Anneal the sequencing primer to the immobilized DNA template.

-

Incorporation: Introduce the DNA polymerase and the mixture of fluorescently labeled 3'-O-azidomethyl-dNTPs in the incorporation buffer. Allow the polymerase to incorporate the complementary nucleotide to the template strand.

-

Washing: Wash away the unincorporated nucleotides and the polymerase.

-

Imaging: Excite the incorporated fluorophore with a laser and capture the emitted fluorescence signal to identify the incorporated base.

-

Cleavage:

-

Introduce the TCEP cleavage solution to remove the 3'-azidomethyl group, regenerating a 3'-OH group.[3]

-

If the fluorophore is attached via a cleavable linker, this step may also remove the fluorescent dye.

-

-

Washing: Wash away the cleavage solution and byproducts.

-

Cycle Repetition: Repeat steps 2-6 for the desired number of cycles to determine the DNA sequence.

DNA Labeling via Click Chemistry

This protocol describes the labeling of DNA that has been synthesized to incorporate this compound with an azide-modified molecule (e.g., a fluorescent dye or biotin).

Materials:

-

Alkyne-modified DNA (containing 5-propargylamino-dU)

-

Azide-functionalized molecule (e.g., Azide-Fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

A reducing agent (e.g., sodium ascorbate)

-

Reaction buffer (e.g., triethylammonium (B8662869) acetate)

-

DMSO

-

Purification supplies (e.g., ethanol (B145695) precipitation or spin column)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified DNA, the azide-functionalized molecule, and the reaction buffer.

-

Catalyst Preparation: In a separate tube, pre-complex the CuSO₄ with the stabilizing ligand.

-

Reaction Initiation: Add the reducing agent (freshly prepared sodium ascorbate (B8700270) solution) to the reaction mixture, followed by the pre-complexed copper catalyst.

-

Incubation: Incubate the reaction at room temperature, protected from light, for 1-2 hours. The reaction can also be performed overnight.

-

Purification: Purify the labeled DNA from the reaction components using a standard method such as ethanol precipitation or a DNA purification spin column.[12][13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow of the Sequencing-by-Synthesis (SBS) cycle.

Caption: Workflow for labeling DNA using click chemistry.

Conclusion

This compound is a versatile and indispensable tool in modern molecular biology. Its unique combination of a "clickable" alkyne handle and a reversible terminating group has been instrumental in the advancement of NGS technologies. Understanding its mechanism of action and the factors influencing its incorporation by DNA polymerases is crucial for researchers aiming to leverage its full potential in DNA sequencing and labeling applications. Further research into engineering DNA polymerases with enhanced efficiency for incorporating this and other modified nucleotides will continue to drive innovation in genomics and related fields.

References

- 1. This compound | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. DNA sequencing by synthesis using 3′-O-azidomethyl nucleotide reversible terminators and surface-enhanced Raman spectroscopic detection - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. pnas.org [pnas.org]

- 10. Semi-rational evolution of a recombinant DNA polymerase for modified nucleotide incorporation efficiency | PLOS One [journals.plos.org]

- 11. Study on suitability of KOD DNA polymerase for enzymatic production of artificial nucleic acids using base/sugar modified nucleoside triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. lumiprobe.com [lumiprobe.com]

introduction to click chemistry with modified nucleotides

An In-depth Technical Guide to Click Chemistry with Modified Nucleotides

Introduction

Click chemistry refers to a class of chemical reactions that are rapid, selective, high-yielding, and biocompatible, making them ideal for conjugating molecules in complex biological environments.[1][2] First described by K. B. Sharpless in 2001, the concept emphasizes reactions that are modular, wide in scope, and generate minimal and inoffensive byproducts.[2] Among the various "click" reactions, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has become the most prominent example.[3] This powerful ligation technique, along with its catalyst-free variant, strain-promoted azide-alkyne cycloaddition (SPAAC), has revolutionized the field of nucleic acid chemistry.[][5]

The application of click chemistry to modified nucleotides allows for the precise and efficient labeling, ligation, and functionalization of DNA and RNA.[5][6] This methodology provides a robust alternative to traditional enzymatic and chemical conjugation methods, which can suffer from lower efficiency, instability of reagents (like NHS esters), and harsher reaction conditions.[3][5][7] By incorporating azide (B81097) or alkyne functionalities into nucleosides, researchers can post-synthetically attach a vast array of molecules, including fluorophores, biotin (B1667282) tags, peptides, and therapeutic agents, opening up new avenues in diagnostics, drug development, and materials science.[][8][9] This guide provides a comprehensive overview of the core principles, methodologies, and applications of click chemistry with modified nucleotides for researchers, scientists, and drug development professionals.

Core Principles: CuAAC and SPAAC

The foundation of click chemistry in nucleic acid modification lies in the [3+2] cycloaddition reaction between an azide and an alkyne, which forms a stable triazole linkage.[2][10] This reaction is bio-orthogonal, meaning the azide and alkyne groups are essentially non-reactive within biological systems, ensuring that the reaction proceeds with high specificity.[1][11]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition. The catalyst dramatically accelerates the reaction rate by orders of magnitude and controls the regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[12][13] The reaction is highly efficient, proceeds under mild, often aqueous conditions, and is tolerant of a wide range of functional groups found in biomolecules.[7][14] The required Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[5][6][15] The addition of a stabilizing ligand is often recommended to protect the nucleic acids from oxidative damage and to enhance the reaction rate.[15]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

While highly efficient, the cytotoxicity of the copper catalyst can limit the application of CuAAC in living cells.[16] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) overcomes this limitation by eliminating the need for a metal catalyst.[][17] The reaction utilizes a cyclooctyne (B158145), a highly strained eight-membered ring containing an alkyne. The ring strain provides the driving force for the reaction to proceed spontaneously with an azide under physiological conditions.[] Various cyclooctynes have been developed, such as DBCO (dibenzocyclooctyne) and BCN (bicyclo[6.1.0]nonyne), which offer a balance of high reactivity and stability.[17][18] Although SPAAC reaction kinetics are generally slower than CuAAC, it is the preferred method for live-cell imaging and in vivo applications due to its excellent biocompatibility.[12]

Incorporation of Modified Nucleotides

To perform click chemistry on nucleic acids, an azide or alkyne "handle" must first be incorporated into the DNA or RNA strand. This can be achieved through two primary strategies: chemical synthesis on a solid phase or enzymatic incorporation.[5][19]

-

Solid-Phase Chemical Synthesis : This is the most common method for creating modified oligonucleotides. It involves using phosphoramidite (B1245037) building blocks of nucleosides that have been pre-modified with an alkyne or azide group.[5][20] These modified phosphoramidites are incorporated at specific sites within the sequence during standard automated solid-phase DNA/RNA synthesis.[19] This approach allows for precise, site-specific placement of the clickable handle.

-

Enzymatic Incorporation : This method utilizes DNA or RNA polymerases to incorporate modified nucleoside triphosphates (dNTPs or NTPs) into a growing nucleic acid chain.[9][19] This is particularly useful for generating long, densely labeled DNA strands via techniques like PCR, nick translation, or reverse transcription.[9] For example, 5-ethynyl-2'-deoxyuridine (B1671113) triphosphate (EdUTP) can be used to label newly synthesized DNA in cells to study cell proliferation.[1]

Quantitative Data Overview

The efficiency of click reactions is a key advantage. CuAAC reactions are known for being very fast and high-yielding, often reaching completion in minutes to a few hours at room temperature with near-quantitative yields.[7][21] SPAAC reactions, while catalyst-free, have kinetics that are highly dependent on the specific cyclooctyne used.

Table 1: Comparison of CuAAC and SPAAC for Oligonucleotide Modification

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Cu(I) required | None (Copper-free)[] |

| Biocompatibility | Limited in live cells due to copper toxicity[16] | High; suitable for in vivo applications[17] |

| Reaction Speed | Very fast (minutes to a few hours)[7][21] | Slower than CuAAC (hours to 24 hours)[][17] |

| Typical Yield | High to quantitative (>95%)[7] | High (>90%)[22] |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide[] |

| Regioselectivity | Specific (1,4-isomer only)[12] | Mixture of regioisomers (generally not a concern for bioconjugation)[12] |

| Primary Use Case | In vitro conjugation, material science, diagnostics | Live-cell imaging, in vivo studies[17] |

Table 2: Representative SPAAC Reaction Rate Constants

| Cyclooctyne | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Reference |

| DIBO (Dibenzocyclooctyne) | ~0.1 | [] |

| BCN (Bicyclo[6.1.0]nonyne) | ~0.3 - 1.0 | [] |

| DIFO (Difluorinated Cyclooctyne) | ~0.4 | [] |

| DBCO (Dibenzocyclooctyne) | Varies, typically 0.1 - 0.9 | [23] |

| (Note: Rates can vary significantly based on solvent, temperature, and the specific azide reactant.) |

Applications in Research and Drug Development

The versatility of click chemistry has led to its widespread adoption in various scientific disciplines.

-

Labeling and Imaging : The most common application is the attachment of reporter molecules, such as fluorescent dyes (e.g., FAM, HEX) and affinity tags (e.g., biotin), to oligonucleotides.[2][3] This is crucial for applications like Fluorescence In Situ Hybridization (FISH), qPCR assays, and flow cytometry.[1][9] The 5-ethynyl-2'-deoxyuridine (EdU) assay, which uses a click reaction to detect newly synthesized DNA, is a widely used method for studying cell proliferation.[1]

-

Oligonucleotide Ligation and Cyclization : Click chemistry can be used to ligate or cyclize DNA and RNA strands with high efficiency.[3][21] This has been used to create highly stable cyclic mini-DNA duplexes and DNA catenanes.[21]

-

Drug Discovery and Development : Click chemistry is a powerful tool for generating large combinatorial libraries of novel nucleoside analogs for screening as potential drug candidates.[2][12] It is used to synthesize hybrids of nucleosides with other molecules, such as theophylline (B1681296) or peptides, to create compounds with anticancer or antiviral activities.[12] The stable triazole linkage can act as a bioisostere for amide or phosphate (B84403) bonds, improving the metabolic stability of oligonucleotide-based therapeutics like antisense oligonucleotides.[12][20][24]

-

Diagnostics and Microarrays : The robust nature of the click reaction is ideal for immobilizing oligonucleotide probes onto surfaces to create microarrays for diagnostic purposes, such as identifying gene mutations.[1]

Experimental Protocols

The following sections provide generalized protocols for performing CuAAC and SPAAC on modified oligonucleotides. Note: Optimization of reactant concentrations, solvents, and reaction times is often necessary for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified oligonucleotide to an azide-containing label.

Materials:

-

Alkyne-modified oligonucleotide (purified)

-

Azide-functionalized molecule (e.g., fluorescent dye-azide, biotin-azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

-

Sodium L-ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Tris-HCl or similar buffer (pH 7.5-8.0)

-

Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

-

Nuclease-free water

Procedure:

-

Prepare the Oligonucleotide Mixture : In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in buffer to a final concentration of approximately 50-100 µM.

-

Add the Azide Label : Add the azide-functionalized molecule to the oligonucleotide solution. A molar excess of the azide label (typically 2-10 equivalents) is recommended to drive the reaction to completion.[7][25] If the azide is not water-soluble, dissolve it first in a minimal amount of DMSO and then add it to the reaction (keep final DMSO concentration <25%).

-

Prepare the Catalyst : In a separate tube, just before use, mix the CuSO₄ solution and the sodium ascorbate solution. The solution should turn a yellow-orange color, indicating the formation of the Cu(I) species.[25]

-

Initiate the Reaction : Add the freshly prepared catalyst mix to the oligonucleotide/azide solution. A typical final concentration is 0.1-1.0 mM Cu(I).

-

Incubation : Gently mix the reaction and incubate at room temperature for 1-4 hours.[7] The reaction can be monitored by HPLC or MALDI-TOF mass spectrometry.

-

Purification : Once the reaction is complete, the labeled oligonucleotide can be purified from excess reagents and catalyst. A common method is ethanol (B145695) precipitation.[7] Alternatively, size-exclusion chromatography or RP-HPLC can be used.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-modified oligonucleotide to a DBCO-functionalized label.

Materials:

-

Azide-modified oligonucleotide (purified)

-

DBCO-functionalized molecule

-

Phosphate-buffered saline (PBS), pH 7.4, or another suitable aqueous buffer

-

Organic co-solvent (e.g., DMSO or DMF)

-

Nuclease-free water

Procedure:

-

Dissolve Reactants : Dissolve the azide-containing oligonucleotide in the reaction buffer (e.g., PBS) to a final concentration of 1-10 mM.[17]

-

Prepare Label Solution : In a separate tube, dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).[18]

-

Combine Reactants : Add the DBCO stock solution to the oligonucleotide solution. A slight molar excess (1.1-1.5 equivalents) of the DBCO reagent is typically used.[17] Ensure the final concentration of the organic solvent is low enough (e.g., <5% DMSO) to not affect the oligonucleotide's integrity.[18]

-

Incubation : Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactant concentrations and the specific cyclooctyne's reactivity.[17]

-

Monitoring and Purification : Monitor the reaction progress by HPLC or mass spectrometry.

-

Purification : Once complete, purify the final conjugate using standard methods such as RP-HPLC or size-exclusion chromatography to remove unreacted starting materials.[17]

Conclusion

Click chemistry, encompassing both the copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, provides an exceptionally powerful and versatile toolkit for the modification of nucleosides, nucleotides, and oligonucleotides.[5][10] Its high efficiency, selectivity, and biocompatibility have enabled significant advancements in nucleic acid labeling, drug discovery, and diagnostics.[8][24] As new bio-orthogonal reactions and modified nucleotide building blocks continue to be developed, the impact of click chemistry on molecular biology and medicine is set to expand even further, empowering researchers to construct novel molecular tools for tackling complex biological questions and developing next-generation therapeutics.

References

- 1. biosynth.com [biosynth.com]

- 2. genelink.com [genelink.com]

- 3. atdbio.com [atdbio.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. glenresearch.com [glenresearch.com]

- 8. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. metabion.com [metabion.com]

- 10. mdpi.com [mdpi.com]

- 11. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 12. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. idtdna.com [idtdna.com]

- 15. jenabioscience.com [jenabioscience.com]

- 16. academic.oup.com [academic.oup.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. browngroupnucleicacidsresearch.org.uk [browngroupnucleicacidsresearch.org.uk]

- 22. researchgate.net [researchgate.net]

- 23. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 24. ijpsjournal.com [ijpsjournal.com]

- 25. benchchem.com [benchchem.com]

5-Propargylamino-3'-azidomethyl-dUTP CAS number and supplier

An In-depth Technical Guide to 5-Propargylamino-3'-azidomethyl-dUTP for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a crucial reagent in the field of molecular biology and drug development. It details its chemical properties, primary applications, and the methodologies for its use, particularly in Next-Generation Sequencing (NGS).

Core Compound Information

Chemical Name: 5-Propargylamino-3'-azidomethyl-2'-deoxyuridine-5'-triphosphate

CAS Number: 666847-57-0

Molecular Formula: C₁₃H₁₉N₆O₁₄P₃

Molecular Weight: 576.24 g/mol (free acid)[1][2][3]

Suppliers

A number of reputable suppliers provide this compound for research purposes. These include:

Technical Data and Properties

This modified nucleotide is a cornerstone of modern sequencing-by-synthesis (SBS) technologies, functioning as a reversible terminator of DNA polymerization.[5] The key structural features that enable this function are a propargylamino group at the 5-position of the uracil (B121893) base and an azidomethyl group at the 3'-hydroxyl position of the deoxyribose sugar.

| Property | Value | Reference |

| Purity | ≥ 95% (HPLC) | [1][2][3] |

| Form | Solid | [1][2][3] |

| Color | White to off-white | [1][2][3] |

| Storage Conditions | -20°C | [1][2][3] |

| Shelf Life | 12 months from date of delivery | [1][2][3] |

| Spectroscopic Properties | λmax: 289 nm, ε: 10.6 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5) | [1][2][3] |

Application in Reversible Terminator Sequencing

This compound is a critical component in NGS platforms that utilize reversible terminator chemistry.[5][6] The 3'-O-azidomethyl group acts as a temporary block, preventing the DNA polymerase from adding the next nucleotide in the sequence.[5] This allows for a cyclical process of single-base incorporation, imaging, and cleavage.

The propargylamino group serves as a linker for the attachment of fluorescent dyes, enabling the identification of the incorporated nucleotide. This dual-functionality makes it an efficient tool for massively parallel sequencing.

Experimental Protocols

While specific protocols are often platform-dependent, the following provides a generalized methodology for the use of this compound in a sequencing-by-synthesis workflow.

DNA Template Preparation and Immobilization

-

Library Preparation: Generate a library of DNA fragments to be sequenced. This typically involves fragmentation of the source DNA, ligation of adaptors, and size selection.

-

Surface Immobilization: The DNA library is denatured to single strands and immobilized on a solid support, such as a flow cell, which is coated with oligonucleotides complementary to the library adaptors.[5]

-

Clonal Amplification: Perform clonal amplification of the immobilized single-stranded DNA fragments to create clusters of identical molecules. Bridge amplification is a common method for this step.[5]

Sequencing-by-Synthesis Cycle

This process involves a series of iterative steps:

-

Incorporation:

-

Introduce a reaction mix containing a DNA polymerase and a mixture of the four reversible terminator nucleotides (dATP, dCTP, dGTP, and dUTP, each with a 3'-O-azidomethyl block and a unique fluorescent label attached via the propargylamino linker).

-

The polymerase incorporates the complementary nucleotide to the template strand. The 3'-O-azidomethyl group prevents further extension.[5]

-

-

Washing:

-

Wash the solid support to remove unincorporated nucleotides.

-

-

Imaging:

-

Excite the fluorescent labels with a light source and capture the emitted fluorescence using a high-resolution imaging system. The color of the fluorescence identifies the incorporated base.

-

-

Cleavage:

-

Introduce a solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to cleave the 3'-O-azidomethyl group, regenerating a free 3'-hydroxyl group.[7] TCEP also cleaves the linker attaching the fluorescent dye, effectively removing the signal for the next imaging cycle.[7]

-

The cleavage reaction is typically performed in an aqueous solution and is highly efficient.[7]

-

-

Washing:

-

Wash the solid support to remove the cleavage reagents and the cleaved fluorescent dye.

-

-

Repeat:

-

Repeat the incorporation, washing, imaging, and cleavage steps for the desired number of cycles to determine the sequence of the DNA template.

-

Experimental Workflow Diagram

Caption: Generalized workflow for sequencing-by-synthesis using 3'-O-azidomethyl reversible terminators.

Signaling Pathway and Logical Relationships

The core of the reversible terminator sequencing method lies in the controlled, stepwise enzymatic reaction and subsequent chemical cleavage. The logical relationship is linear and cyclical, ensuring that only one base is added per cycle, which is fundamental to the accuracy of the sequencing data.

Caption: Logical flow of a single cycle in reversible terminator sequencing.

References

- 1. 3'-O-Azidomethyl-5-Propargylamino-dUTP, 3'-O-reversible modified (d)NTPs - Jena Bioscience [jenabioscience.com]

- 2. 3'-O-Azidomethyl-5-Propargylamino-dUTP, Nucleotides for reversible termination Sequencing - Jena Bioscience [jenabioscience.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | AAT Bioquest [aatbio.com]

- 6. scribd.com [scribd.com]

- 7. pnas.org [pnas.org]

The Core of Modern Genomics: A Technical Guide to Reversible Termination Sequencing

For Researchers, Scientists, and Drug Development Professionals

Next-generation sequencing (NGS) has revolutionized the fields of genomics, molecular biology, and drug discovery, enabling rapid and cost-effective sequencing of entire genomes. At the heart of the most widely adopted NGS platforms lies the principle of reversible termination sequencing. This guide provides an in-depth technical overview of the core principles, experimental protocols, and key data metrics associated with this transformative technology.

The Fundamental Principle: Sequencing-by-Synthesis

Reversible termination sequencing is a method of sequencing by synthesis (SBS) that determines the sequence of a DNA strand by detecting the incorporation of single, fluorescently labeled nucleotides.[1] Unlike traditional Sanger sequencing, which uses dideoxynucleotides to permanently terminate chain elongation, reversible termination utilizes modified nucleotides that act as temporary terminators.[2] This allows for a cyclical process of nucleotide addition, imaging, and cleavage, enabling the massively parallel sequencing of millions of DNA fragments simultaneously.[3][4]

The core of this technology relies on two key modifications to the deoxynucleoside triphosphates (dNTPs):

-

A reversible 3'-OH blocking group prevents the DNA polymerase from adding more than one nucleotide at a time.[5] A commonly used blocking group is the 3'-O-azidomethyl moiety.[6][7]

-

A cleavable fluorescent dye is attached to the base of each nucleotide, with each of the four bases (A, C, G, T) having a unique fluorescent label.[4]

This innovative approach ensures that only one base is incorporated per cycle, allowing for accurate base-by-base determination of the DNA sequence.

The Experimental Workflow: From DNA to Data

The reversible termination sequencing workflow can be broken down into four main stages: library preparation, cluster generation, sequencing, and data analysis.[8]

Library Preparation

The initial step involves the preparation of a DNA library from the sample of interest. This process converts the DNA into a format suitable for sequencing on the platform.

Detailed Methodology:

-

DNA Fragmentation: The process begins with the fragmentation of high-molecular-weight DNA into smaller, manageable sizes, typically in the range of 200-600 base pairs.[9] This can be achieved through mechanical methods like acoustic shearing (e.g., Covaris) or enzymatic digestion.[9]

-

End Repair and A-Tailing: The fragmented DNA molecules have a mixture of blunt and sticky ends. An end-repair step using enzymes like T4 DNA polymerase and Klenow fragment creates blunt ends.[9] Subsequently, a single adenosine (B11128) (A) nucleotide is added to the 3' end of the blunt fragments using a non-template-dependent polymerase (e.g., Klenow fragment 3' to 5' exo-).[9] This "A-tailing" prepares the fragments for ligation with sequencing adapters that have a complementary thymine (B56734) (T) overhang.

-

Adapter Ligation: Short, synthetic DNA sequences called adapters are ligated to both ends of the A-tailed DNA fragments.[10] These adapters serve multiple purposes:

-

They contain sequences complementary to the primers immobilized on the sequencing flow cell, allowing the library fragments to bind.[8]

-

They include primer binding sites for the sequencing reaction itself.

-

They can contain unique index sequences (barcodes) that allow for the pooling and sequencing of multiple samples in a single run (multiplexing).[10]

-

-

PCR Amplification: The adapter-ligated library is then amplified via a few cycles of PCR.[11] This step enriches the library with fragments that have adapters on both ends and generates a sufficient quantity of DNA for sequencing. The PCR primers are complementary to the adapter sequences.

Cluster Generation (Bridge Amplification)

Once the library is prepared and quantified, it is loaded onto a specialized glass slide called a flow cell. The surface of the flow cell is coated with a dense lawn of two types of oligonucleotides that are complementary to the adapter sequences on the library fragments.[12]

Detailed Methodology:

-

Hybridization: The single-stranded library fragments are randomly hybridized to the complementary oligonucleotides on the flow cell surface.

-

Bridge Formation and Amplification: An isothermal amplification process called bridge amplification is then initiated.[13][14]

-

A polymerase creates a complementary strand of the hybridized fragment, resulting in a double-stranded DNA molecule tethered to the flow cell.

-

The double-stranded DNA is denatured, leaving two single-stranded molecules attached to the surface.

-

The free ends of these single strands then "bridge" over and hybridize to adjacent complementary oligonucleotides.

-

Polymerase again synthesizes complementary strands, creating new double-stranded bridges.

-

-

Cluster Formation: This process of denaturation, bridging, and amplification is repeated for approximately 35 cycles, resulting in the formation of millions of dense, clonal clusters of DNA.[14] Each cluster contains thousands of identical copies of the original library fragment.

Sequencing Cycle

With the clonal clusters generated, the sequencing-by-synthesis process begins. This is a cyclical process involving nucleotide incorporation, imaging, and cleavage.

Detailed Methodology:

-

Primer Hybridization: A sequencing primer is hybridized to a universal sequence on the adapters of all the DNA fragments within the clusters.

-